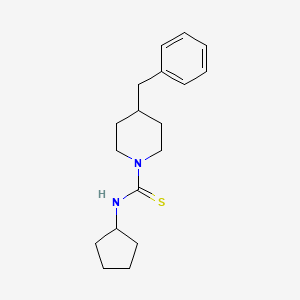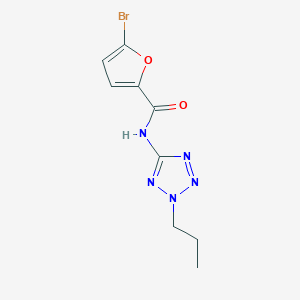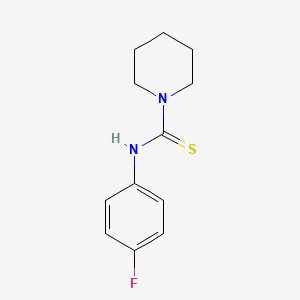![molecular formula C16H18N2O4S B5807358 N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5807358.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, also known as MSMPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MSMPG is a derivative of glycine and has been found to exhibit promising pharmacological properties, making it a potential drug candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide has been found to exhibit various pharmacological properties, making it a potential drug candidate for the treatment of various diseases. It has been studied extensively for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells in vitro. This compound has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. By inhibiting the activity of these enzymes, this compound is believed to modulate various biological processes, leading to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, leading to its anti-inflammatory effects. Additionally, this compound has been found to modulate the activity of neurotransmitters such as dopamine and serotonin, leading to its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide is its potential as a drug candidate for the treatment of various diseases. Its pharmacological properties make it a promising candidate for further research and development. Additionally, the synthesis of this compound is relatively straightforward, making it accessible for researchers to obtain and study. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are various future directions for the research and development of N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide. One potential direction is to study the pharmacological properties of this compound in vivo, to better understand its potential as a drug candidate. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Another potential direction is to study the potential applications of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease. Overall, this compound is a promising compound with potential applications in medical research, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide involves the reaction between N-methyl glycine and 4-methoxybenzenesulfonyl chloride in the presence of a base catalyst such as triethylamine. The reaction takes place under reflux conditions in a solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain this compound in a pure form. The yield of the synthesis process is typically around 60-70%.
Eigenschaften
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-17-16(19)12-18(13-6-4-3-5-7-13)23(20,21)15-10-8-14(22-2)9-11-15/h3-11H,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGFMJNAFSCYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)


![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)
![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)
![4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B5807312.png)



![8-methoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5807353.png)
![N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)
![N-(2,6-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5807365.png)
![N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5807372.png)
![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5807373.png)